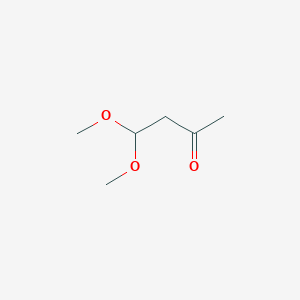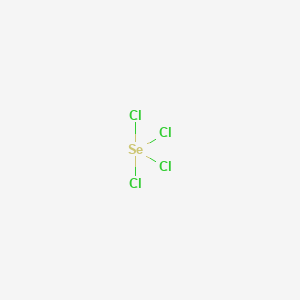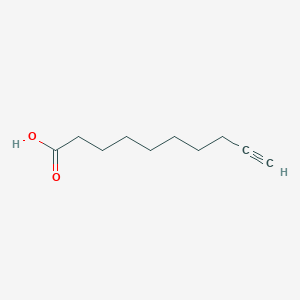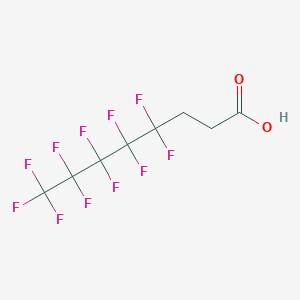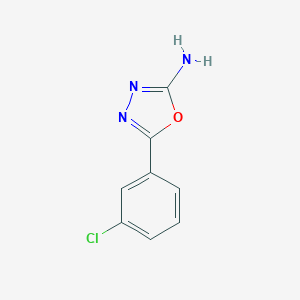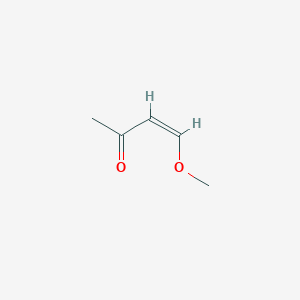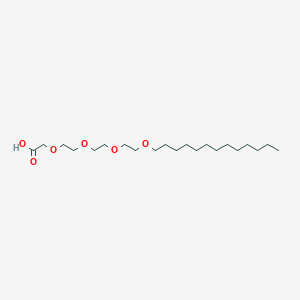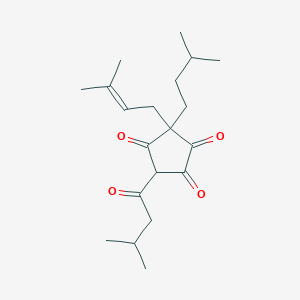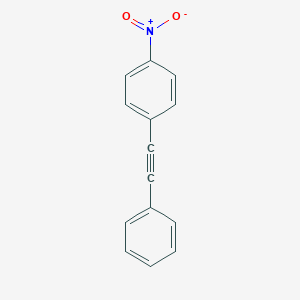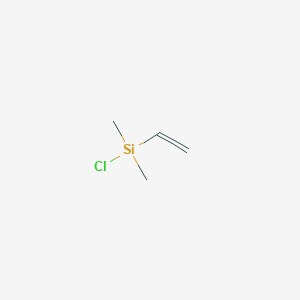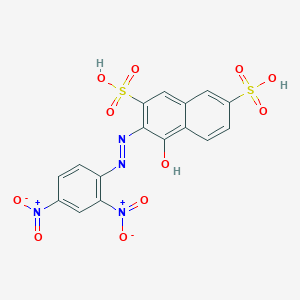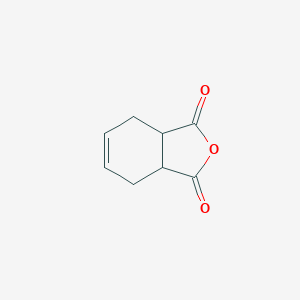
Tetraclorococuprato(II) de amonio dihidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH4)2CuCl4·2H2O, is a coordination compound consisting of ammonium ions and tetrachlorocuprate(II) anions. It is known for its distinctive blue crystalline appearance and is used in various chemical applications due to its unique properties .
Aplicaciones Científicas De Investigación
Ammonium tetrachlorocuprate(II) dihydrate has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium tetrachlorocuprate(II) dihydrate can be synthesized by reacting copper(II) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving copper(II) chloride in water, followed by the addition of ammonium chloride. The solution is then heated to facilitate the reaction, and upon cooling, the compound crystallizes out of the solution .
Industrial Production Methods
In industrial settings, ammonium tetrachlorocuprate(II) dihydrate is produced by crystallization from an aqueous solution with a pH range of 0.0-5.0. This solution is obtained by adding ammonia or hydrochloric acid to a spent solution from the etching of printed circuit boards, which contains copper(II) chloride and ammonium salts. The crystallized product is then separated, washed, and dried .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium tetrachlorocuprate(II) dihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where copper(II) is reduced to copper(I) or oxidized to copper(III).
Substitution Reactions: The chloride ligands in the compound can be substituted by other ligands such as ammonia or water molecules.
Common Reagents and Conditions
Common reagents used in reactions with ammonium tetrachlorocuprate(II) dihydrate include ammonia, hydrochloric acid, and other chloride salts. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with ammonia can produce tetraamminecopper(II) complexes, while reactions with other chloride salts can yield different copper chloride compounds .
Mecanismo De Acción
The mechanism of action of ammonium tetrachlorocuprate(II) dihydrate involves its ability to interact with various molecular targets through coordination chemistry. The copper(II) ion can form complexes with different ligands, influencing various biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Ammonium tetrachlorocuprate(II) dihydrate can be compared with other similar compounds such as:
Ammonium tetrachloroplatinate(II): Similar in structure but contains platinum instead of copper.
Ammonium tetrachloropalladate(II): Contains palladium and is used in different catalytic applications.
Ammonium molybdate tetrahydrate: Contains molybdenum and is used in different industrial and research applications.
These compounds share similarities in their coordination chemistry but differ in their specific metal centers and applications, highlighting the uniqueness of ammonium tetrachlorocuprate(II) dihydrate in its specific uses and properties .
Propiedades
IUPAC Name |
diazanium;tetrachlorocopper(2-);dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDTWKBBWCWNN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuH12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10060-13-6 |
Source


|
| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What does infrared spectroscopy reveal about the ammonium ion's behavior within the crystal structure of ammonium tetrachlorocuprate(II) dihydrate?
A1: Infrared spectroscopy studies on ammonium tetrachlorocuprate(II) dihydrate, specifically focusing on the isotopically isolated NH3D+ ion, provide valuable information about the ammonium ion's behavior within the crystal lattice. The research revealed a doublet for the N—D stretching mode of NH3D+ in this compound []. This observation indicates the presence of two distinct orientations of the ammonium ion within the crystal structure, even though the ammonium ions occupy sites of S4 symmetry. Furthermore, the presence of bands associated with combination modes involving ammonium ion librations in the spectra of the undeuterated compound suggests that the ammonium ions are not freely rotating within the crystal lattice [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
